![molecular formula C17H17N3O B6431486 2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide CAS No. 477516-43-1](/img/structure/B6431486.png)
2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been found to have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .
Synthesis Analysis
A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be carried out in neutral, weak basic organic solvents at elevated temperatures . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines typically involves an imidazole ring fused with a pyridine moiety . The position of nitrogen atoms in the structure can vary, leading to different groups of imidazo[1,2-a]pyridines .
Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on their specific structure. For example, 7-Methyl-2-phenylimidazo[1,2-a]pyridine is a white solid with a melting point of 162–164 °C .
Scientific Research Applications
COX-2 Inhibitors
This compound has been used in the design and synthesis of new selective COX-2 inhibitors . COX-2 inhibitors are a type of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme, reducing inflammation, pain, and fever caused by prostaglandins .
Antinociceptive Activity
The compound has shown significant antinociceptive activity, which refers to its ability to reduce sensitivity to painful stimuli . This makes it a potential candidate for the development of new pain relief medications .
Light-Sensitive Dyes
Imidazo[1,2-a]pyridine derivatives, which include this compound, have been used as light-sensitive dyes . These dyes have applications in various fields, including photography and printing .
Data Storage
The compound’s light-sensitive properties also make it useful in optical media for data storage . This includes applications in CDs, DVDs, and Blu-ray discs .
Pesticides and Fungicides
Imidazo[1,2-a]pyridine derivatives have been used in the development of pesticides and fungicides . These substances help protect crops and plants from harmful pests and fungi .
Fluorescent Probes
These derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . This has applications in environmental monitoring and biomedical research .
Antiviral and Antibacterial Properties
Imidazopyridines, including this compound, have shown promising antiviral and antibacterial activities . This makes them potential candidates for the development of new antiviral and antibacterial drugs .
Anticancer Properties
Imidazopyridines have also demonstrated anticancer properties . They have been described as cyclin-dependent kinase (CDK) inhibitors, which can block the progression of the cell cycle and potentially stop the growth of cancer cells .
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridines, have been reported to have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Similar compounds like zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking γ-aminobutyric acid receptors .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, including those involved in inflammation, viral replication, and cell cycle regulation .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Future Directions
Future research in this area could focus on developing more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of the biological activity of these compounds could lead to the development of new therapeutic agents.
properties
IUPAC Name |
2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(2)17(21)19-16-15(13-8-4-3-5-9-13)18-14-10-6-7-11-20(14)16/h3-12H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTJUEFNAUFINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.